molecular formula C9H16O2 B3276047 (S)-4-Nonanolide CAS No. 63357-97-1

(S)-4-Nonanolide

Cat. No.: B3276047
CAS No.: 63357-97-1
M. Wt: 156.22 g/mol
InChI Key: OALYTRUKMRCXNH-QMMMGPOBSA-N
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Description

(S)-4-Nonanolide is an organic compound belonging to the class of lactones, which are cyclic esters. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical structure consists of a nine-carbon chain with a lactone ring, making it a medium-sized lactone.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-4-Nonanolide can be synthesized through various methods. One common synthetic route involves the cyclization of a hydroxy acid. For instance, starting from 4-hydroxydecanoic acid, cyclization can be achieved under acidic conditions to form the lactone ring. Another method involves the reduction of 4-nonanone followed by lactonization.

Industrial Production Methods

In industrial settings, this compound is often produced through biotechnological processes. Microbial fermentation using specific strains of bacteria or yeast can convert precursor molecules into this compound with high enantiomeric purity. This method is preferred for large-scale production due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nonanolide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the lactone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) can be used for nucleophilic substitution.

Major Products

    Oxidation: Nonanoic acid.

    Reduction: 4-Nonanol.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

(S)-4-Nonanolide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: Studies have explored its role in pheromone signaling in insects.

    Medicine: Research is ongoing into its potential as a bioactive compound with antimicrobial properties.

    Industry: It is widely used in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism by which (S)-4-Nonanolide exerts its effects varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. For instance, in pheromone signaling, it binds to olfactory receptors, triggering a behavioral response. In antimicrobial applications, it may disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Nonanolide: The enantiomer of (S)-4-Nonanolide, with similar chemical properties but different biological activities.

    Gamma-Nonalactone: Another lactone with a similar structure but differing in the position of the lactone ring.

    Delta-Decalactone: A larger lactone with a ten-carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other lactones. Its versatility in synthetic chemistry and applications in various fields further highlight its uniqueness.

Properties

IUPAC Name

(5S)-5-pentyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALYTRUKMRCXNH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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